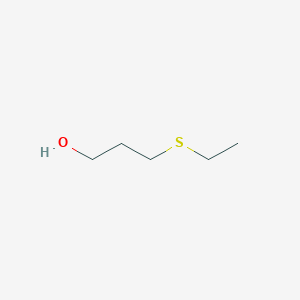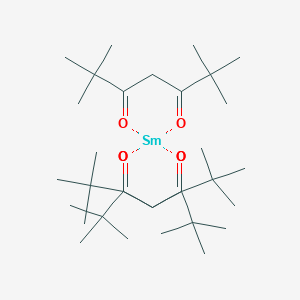
Butyrate de résorufine
Vue d'ensemble
Description
Butyrate de résorufine: est un substrat fluorogène couramment utilisé dans les essais biochimiques. Il est particulièrement connu pour son application dans la détection des activités des lipases de triglycérides et des cholinestérases. Le composé présente une fluorescence avec des longueurs d'onde d'excitation et d'émission de 570 nm et 580 nm, respectivement .
Applications De Recherche Scientifique
Chemistry: Resorufin butyrate is used as a fluorogenic substrate in various biochemical assays to study enzyme kinetics and activity. It is particularly useful in the detection and quantification of triglyceride lipases and cholinesterase activities .
Biology: In biological research, resorufin butyrate is employed to monitor enzyme activities in cell cultures and tissue samples. Its fluorescent properties allow for real-time tracking of enzymatic reactions, making it a valuable tool in studying metabolic processes and enzyme regulation.
Medicine: Resorufin butyrate is used in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples. It is also utilized in drug discovery and development to screen for potential inhibitors or activators of specific enzymes.
Industry: In the industrial sector, resorufin butyrate is used in quality control processes to ensure the proper functioning of enzyme-based products. It is also employed in the development of biosensors for detecting specific enzyme activities in various applications.
Mécanisme D'action
- Resorufin butyrate undergoes enzymatic hydrolysis by serine hydrolases. This process results in the release of resorufin, which exhibits strong fluorescence properties .
- The intramolecular charge transfer (ICT) process of resorufin is weakened upon hydrolysis, leading to quenching of its fluorescence .
Target of Action
- Resorufin butyrate doesn’t have a specific biological target like a receptor or enzyme. Instead, it serves as a substrate for various enzymes. It acts as a substrate for serine hydrolases, including cholinesterase and several lipases . Specifically, it can be hydrolyzed by these enzymes.
Mode of Action
Analyse Biochimique
Biochemical Properties
Resorufin butyrate interacts with enzymes such as triglyceride lipases and cholinesterase . Upon enzymatic cleavage by these enzymes, resorufin is released . This interaction is crucial for the detection of various biological molecules in situ and in real-time .
Cellular Effects
The effects of Resorufin butyrate on cells are primarily observed through its role as a substrate for enzymes like triglyceride lipases and cholinesterase . The enzymatic cleavage of Resorufin butyrate can influence cell function by altering the levels of these enzymes .
Molecular Mechanism
Resorufin butyrate exerts its effects at the molecular level through its interactions with enzymes. When Resorufin butyrate is cleaved by enzymes like triglyceride lipases or cholinesterase, resorufin is released . This process can influence enzyme activity and subsequently alter cellular processes .
Metabolic Pathways
Resorufin butyrate is involved in metabolic pathways through its role as a substrate for enzymes like triglyceride lipases and cholinesterase . The enzymatic cleavage of Resorufin butyrate can influence these metabolic pathways .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: Le butyrate de résorufine peut être synthétisé par estérification de la résorufine avec l'acide butyrique. La réaction implique généralement l'utilisation d'un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour faciliter le processus d'estérification. La réaction est effectuée dans des conditions anhydres pour empêcher l'hydrolyse du produit ester.
Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, l'approche générale impliquerait des réactions d'estérification à grande échelle utilisant des conditions optimisées pour maximiser le rendement et la pureté. Le processus inclurait probablement des étapes de purification, telles que la recristallisation ou la chromatographie, pour garantir que le produit final répond aux spécifications requises pour les essais biochimiques.
Analyse Des Réactions Chimiques
Types de réactions: Le butyrate de résorufine subit principalement des réactions d'hydrolyse catalysées par des enzymes telles que les lipases de triglycérides et les cholinestérases. L'hydrolyse du this compound entraîne la libération de résorufine, qui peut être détectée grâce à ses propriétés fluorescentes.
Réactifs et conditions courants:
Hydrolyse: Hydrolyse enzymatique utilisant des lipases de triglycérides ou des cholinestérases dans une solution aqueuse tamponnée.
Estérification: Dicyclohexylcarbodiimide (DCC) et 4-diméthylaminopyridine (DMAP) dans des conditions anhydres.
Principaux produits:
Hydrolyse: Résorufine et acide butyrique.
Estérification: this compound.
Applications de la recherche scientifique
Chimie: Le this compound est utilisé comme substrat fluorogène dans divers essais biochimiques pour étudier la cinétique enzymatique et l'activité enzymatique. Il est particulièrement utile dans la détection et la quantification des activités des lipases de triglycérides et des cholinestérases .
Biologie: En recherche biologique, le this compound est utilisé pour surveiller les activités enzymatiques dans les cultures cellulaires et les échantillons de tissus. Ses propriétés fluorescentes permettent un suivi en temps réel des réactions enzymatiques, ce qui en fait un outil précieux pour étudier les processus métaboliques et la régulation enzymatique.
Médecine: Le this compound est utilisé dans les tests diagnostiques pour détecter les déficiences ou les anomalies enzymatiques dans les échantillons cliniques. Il est également utilisé dans la découverte et le développement de médicaments pour cribler les inhibiteurs ou les activateurs potentiels d'enzymes spécifiques.
Industrie: Dans le secteur industriel, le this compound est utilisé dans les processus de contrôle qualité pour garantir le bon fonctionnement des produits à base d'enzymes. Il est également utilisé dans le développement de biosenseurs pour détecter des activités enzymatiques spécifiques dans diverses applications.
Mécanisme d'action
Le this compound agit comme un substrat pour des enzymes telles que les lipases de triglycérides et les cholinestérases. Après hydrolyse enzymatique, le this compound est clivé pour libérer la résorufine, qui présente une forte fluorescence. L'intensité de la fluorescence peut être mesurée pour quantifier l'activité enzymatique. Les cibles moléculaires du this compound sont les sites actifs des enzymes, où la réaction d'hydrolyse se produit .
Comparaison Avec Des Composés Similaires
Composés similaires:
Acétate de résorufine: Un autre ester de la résorufine, utilisé comme substrat pour différentes estérases.
Éther benzylique de résorufine: Utilisé comme sonde fluorescente pour détecter l'activité enzymatique.
Phosphate de résorufine: Un substrat pour les phosphatases, utilisé dans divers essais biochimiques.
Unicité: Le butyrate de résorufine est unique dans son application spécifique pour la détection des activités des lipases de triglycérides et des cholinestérases. Ses propriétés fluorescentes et la facilité de détection en font un choix privilégié dans les essais biochimiques. Comparé à d'autres dérivés de la résorufine, le this compound offre un avantage distinct dans l'étude du métabolisme lipidique et de la cinétique enzymatique liée à la dégradation des triglycérides .
Propriétés
IUPAC Name |
(7-oxophenoxazin-3-yl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-3-16(19)20-11-5-7-13-15(9-11)21-14-8-10(18)4-6-12(14)17-13/h4-9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJTZDRUTUWWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407477 | |
| Record name | Resorufin butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15585-42-9 | |
| Record name | Resorufin butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes resorufin butyrate a suitable substrate for studying triglyceride lipases?
A1: Resorufin butyrate offers several advantages as a substrate for triglyceride lipase research. [, ] It is soluble and monomeric in assay conditions, eliminating the complications of particle-based artifacts often encountered with traditional lipid-based substrates. [] Upon hydrolysis by the lipase, resorufin butyrate releases resorufin, a fluorescent molecule. This allows for straightforward and sensitive monitoring of enzyme activity using fluorescence-based assays. [, ]
Q2: Has resorufin butyrate been used to identify any potential drug leads?
A3: Yes, high-throughput screening utilizing a fluorescence-based assay with resorufin butyrate as the substrate led to the identification of ebselen as a potent inhibitor of M. tuberculosis Ag85C. [] Ebselen, initially recognized for its antioxidant properties, demonstrated inhibitory activity in the nanomolar range against Ag85C. [] This discovery underscores the value of resorufin butyrate in screening for enzyme inhibitors and uncovering novel therapeutic candidates for diseases like tuberculosis.
Q3: Are there any limitations to using resorufin butyrate as a substrate in enzyme studies?
A4: While a valuable tool, there are considerations when employing resorufin butyrate. While its interaction with Ag85C is documented, [] it's crucial to validate its suitability for other enzyme classes beyond lipases. Additionally, its potential for non-specific interactions with certain enzymes or assay components should be evaluated during assay development and validation. Comparing results obtained with resorufin butyrate to those with established substrates can strengthen experimental findings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






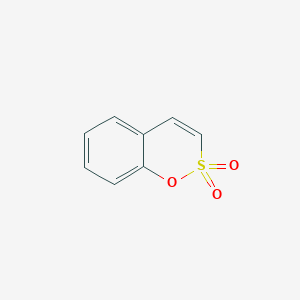


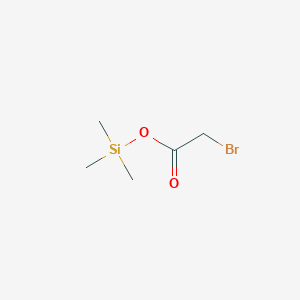

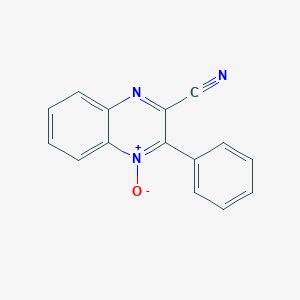

![methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate](/img/structure/B99253.png)
